
5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a significant class of isoquinoline alkaloids, which are natural products. THIQ-based compounds, both natural and synthetic, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . Thiophene is a five-membered ring with one sulfur atom and is an essential heterocyclic compound with various properties and applications .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
The chemical reactions involving THIQs and thiophenes are diverse and depend on the specific substituents present on the rings. Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Mechanism of Action
Target of Action
The compound, 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, is a complex molecule with a structural motif of tetrahydroisoquinoline . Tetrahydroisoquinolines are known to be key fragments of a diverse range of alkaloids and bioactive molecules . .
Mode of Action
It’s known that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents . The compound might interact with its targets, causing changes that lead to its biological activities. More research is needed to elucidate the exact mode of action of this compound.
Biochemical Pathways
Given that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents , it’s plausible that this compound might affect pathways related to neuroinflammation
Result of Action
Given that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents , it’s plausible that this compound might have similar effects. More research is needed to confirm this and to understand the specific molecular and cellular effects of this compound’s action.
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S3/c1-3-20-8-11-22(29-20)30(25,26)23-19-7-6-17-12-13-24(15-18(17)14-19)31(27,28)21-9-4-16(2)5-10-21/h4-11,14,23H,3,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFDRLYFICACEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
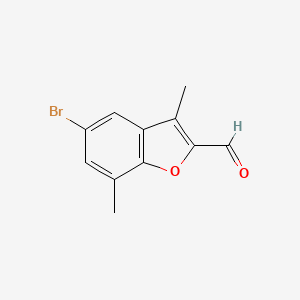
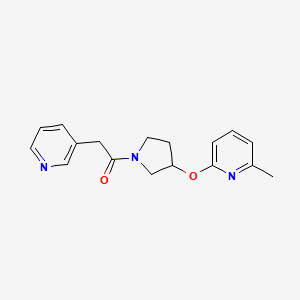
![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476335.png)
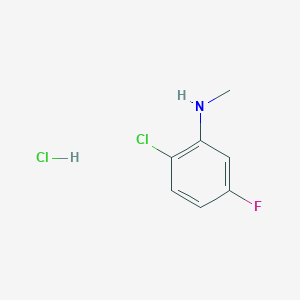
![N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2476338.png)

![(E)-4-(Dimethylamino)-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]but-2-enamide](/img/structure/B2476341.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2476342.png)
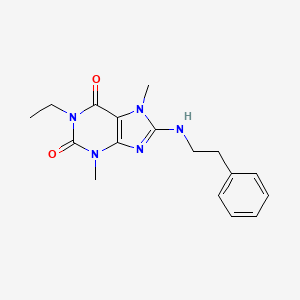

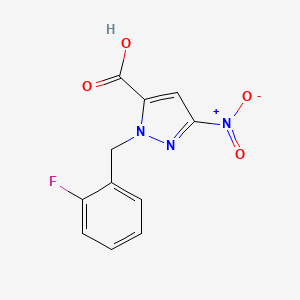
![Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2476350.png)
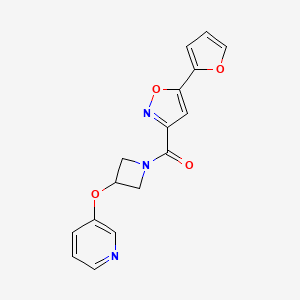
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2476355.png)
